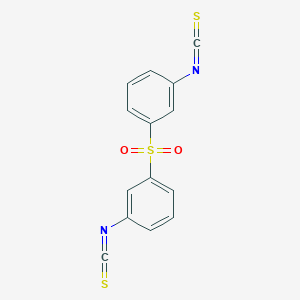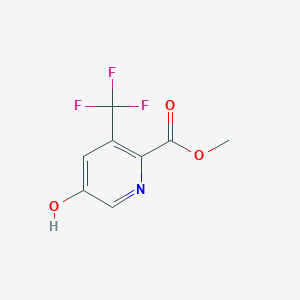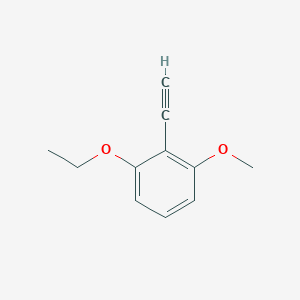
3-Tert-butyl-5-chloro-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-chloro-1,2,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the tert-butyl and chloro substituents on the oxadiazole ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-chloro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples for this compound are limited.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with other unsaturated molecules to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like manganese dioxide for oxidation reactions. Reaction conditions typically involve solvents such as tetrahydrofuran (THF) and ethanol, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various substituted oxadiazoles, while cycloaddition reactions can produce fused ring systems.
Scientific Research Applications
3-Tert-butyl-5-chloro-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with studies exploring its antibacterial, antiviral, and antileishmanial activities.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide, leveraging its bioactive properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-chloro-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, disrupting essential biological pathways in pathogens. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole: Similar in structure but with a p-tolyl substituent instead of a chloro group.
3-(tert-Butyl)-5-(chloromethyl)-1,2,4-oxadiazole: Contains a chloromethyl group instead of a chloro group.
Uniqueness
3-Tert-butyl-5-chloro-1,2,4-oxadiazole is unique due to the combination of its tert-butyl and chloro substituents, which impart distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9ClN2O |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
3-tert-butyl-5-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 |
InChI Key |
QVYMTOPXBBNHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




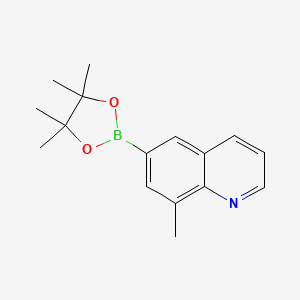
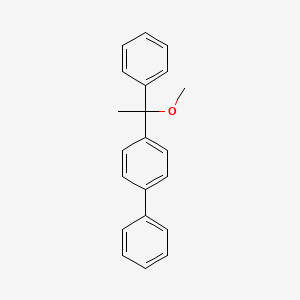
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
